4-benzyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells . These compounds have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .
Scientific Research Applications
Green Synthesis Approaches
Research into the synthesis of related benzamides and thiadiazole derivatives emphasizes green chemistry principles. For instance, the reaction of carboxylic acid hydrazides with carbonothioyldisulfanediyl diacetic acid in water showcases an environmentally friendly method for synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, which are structurally related to the compound , with nearly quantitative yields (Horishny & Matiychuk, 2020).
Synthetic Strategies and Complex Formation
Studies on thiadiazolobenzamide derivatives have demonstrated sophisticated synthetic strategies that yield compounds with potential for further chemical modification. For example, the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, leading to Ni and Pd complexes, indicates the versatility of these compounds in forming complexes with metals, which could be explored for various scientific applications (Adhami et al., 2012).
Potential for Biological Activity
Investigations into related compounds have also shown potential biological activity. For instance, the synthesis and antimicrobial screening of fluoro substituted sulphonamide benzothiazole derivatives indicate that these compounds could have applications in antimicrobial research (Jagtap et al., 2010). Similarly, derivatives of 1,3,4-oxadiazole-2-thiones have been synthesized and characterized, showing antibacterial and antioxidant activities, which suggests potential applications in medicinal chemistry and pharmaceutical research (Karanth et al., 2019).
Carbonic Anhydrase Inhibition
Another study presents halogenosulfanilamide and halogenophenylaminobenzolamide derivatives as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. This indicates a possible research avenue into the exploration of structurally similar compounds for their inhibitory effects on specific enzymes, which could have implications in cancer research and therapy (Ilies et al., 2003).
Mechanism of Action
properties
IUPAC Name |
4-benzyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S2/c25-19-10-12-20(13-11-19)26-21(30)15-32-24-29-28-23(33-24)27-22(31)18-8-6-17(7-9-18)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZGTVHPQMEHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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